molecular formula C10H14N2O3 B3023052 Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate CAS No. 932916-69-3

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate

Cat. No.: B3023052
CAS No.: 932916-69-3
M. Wt: 210.23 g/mol
InChI Key: YIWUDVCQTKIBAX-UHFFFAOYSA-N
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Description

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate typically involves the reaction of isoxazole derivatives with pyrrolidine and methylating agents. One common method involves the reaction of an isoxazole carboxylic acid derivative with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoxazole and pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to its indole and pyrazole analogs. The isoxazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

methyl 5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)9-6-8(15-11-9)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUDVCQTKIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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